

The Immunodominant Epitope: A Technical Guide to Ovalbumin Peptide (257-264)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin peptide (257-264), with the amino acid sequence SIINFEKL, is a paramount tool in immunological research.[1][2] This octapeptide represents the immunodominant epitope of chicken ovalbumin when presented by the murine MHC class I molecule H-2Kb.[1][2][3] Its high affinity for H-2Kb and the subsequent recognition by CD8+ T cells from OT-I transgenic mice have established it as a cornerstone for studying T cell activation, cytotoxicity, and immune responses in preclinical models of vaccination, cancer immunotherapy, and autoimmune diseases. This technical guide provides an in-depth overview of the core characteristics, experimental applications, and underlying immunological pathways associated with the Ova (257-264) peptide.

Core Properties and Specifications

The SIINFEKL peptide is a synthetic peptide fragment of chicken ovalbumin. Its fundamental properties are summarized below.

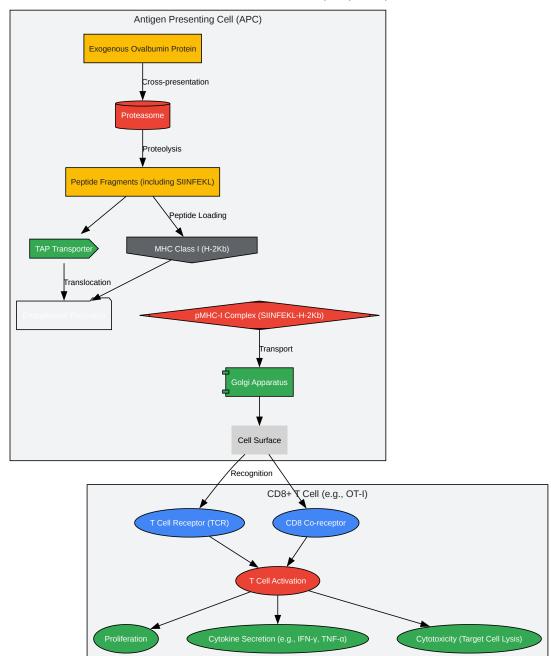


| Property | Value | Reference |
|-------------------|-------------------------------------------------------------------------------------|-----------|
| Sequence | Ser-Ile-Ile-Asn-Phe-Glu-Lys- Leu (SIINFEKL) | [1][4] |
| Molecular Formula | C45H74N10O13 | [4][5] |
| Molecular Weight | 963.13 g/mol (free base) | [5] |
| MHC Restriction | H-2Kb (Murine MHC Class I) | [1][2] |
| Purity | Typically >95% (HPLC) | [5][6] |
| Solubility | Soluble in water (>1 mg/mL) and can be dissolved in DMSO for stock solutions. | |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability. | _ |

Immunological Signaling Pathway: MHC Class I Presentation

The biological activity of **Ova peptide (257-264)** is fundamentally linked to the MHC class I antigen presentation pathway. This pathway is crucial for detecting and eliminating virally infected or cancerous cells by cytotoxic T lymphocytes (CTLs).





MHC Class I Presentation of Ova Peptide (257-264)

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Caption: MHC Class I presentation of **Ova peptide (257-264)** and subsequent CD8+ T cell activation.

Key Experimental Protocols

Ova peptide (257-264) is utilized in a variety of standard immunological assays to assess CD8+ T cell function.

In Vivo Cytotoxicity Assay

This assay measures the ability of antigen-specific CD8+ T cells to lyse target cells in a living organism.

Methodology:

- Target Cell Preparation:
 - Isolate splenocytes from naïve C57BL/6 mice.
 - Divide the splenocytes into two populations.
 - \circ Pulse one population with 1-10 μ M Ova (257-264) peptide for 30-60 minutes at 37°C to create target cells. The second population remains unpulsed as a control.
 - Label the peptide-pulsed target cells with a high concentration of a fluorescent dye (e.g., CFSEhigh).
 - Label the unpulsed control cells with a low concentration of the same dye (CFSElow).
- Adoptive Transfer:
 - Mix the CFSEhigh and CFSElow cell populations at a 1:1 ratio.
 - Inject the cell mixture intravenously into recipient mice that have been previously immunized to generate Ova-specific CTLs.
- Analysis:
 - After 4-24 hours, harvest spleens from the recipient mice.



- Prepare single-cell suspensions and analyze by flow cytometry.
- Quantify the number of CFSEhigh and CFSElow cells.
- The percentage of specific lysis is calculated based on the reduction of the CFSEhigh population relative to the CFSElow population in immunized versus non-immunized control mice.

ELISpot Assay for IFN-y Secretion

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells.

Methodology:

- Plate Coating: Coat a 96-well ELISpot plate with an anti-IFN-γ capture antibody and incubate overnight at 4°C.
- Cell Plating:
 - Wash the plate and block with a suitable blocking buffer.
 - Prepare a single-cell suspension of splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized mice.
 - Add 2 x 10⁵ to 1 x 10⁶ cells per well.
- Stimulation:
 - Add Ova (257-264) peptide to the wells at a final concentration of 1-25 μg/mL.
 - Include a positive control (e.g., PHA or PMA/Ionomycin) and a negative control (unstimulated cells or cells with a scrambled peptide).
 - Incubate the plate for 18-36 hours at 37°C in a CO2 incubator.
- Detection:
 - Wash the wells to remove the cells.



- Add a biotinylated anti-IFN-y detection antibody.
- Following incubation and washing, add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).
- Add a substrate that precipitates upon enzymatic cleavage, forming spots.
- Analysis: Each spot represents a single IFN-γ-secreting cell. The spots are counted using an automated ELISpot reader to determine the frequency of antigen-specific T cells.

Intracellular Cytokine Staining (ICS)

ICS allows for the multiparametric analysis of cytokine production at the single-cell level by flow cytometry.

Methodology:

- Cell Stimulation:
 - Co-culture 1-2 x 10⁶ splenocytes or PBMCs with Ova (257-264) peptide (typically 1-10 μg/mL) for 6-12 hours at 37°C.
 - For the final 4-6 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.
- Surface Staining:
 - Harvest the cells and wash them.
 - Stain for cell surface markers, such as CD8 and CD44, to identify specific T cell populations.
- Fixation and Permeabilization:
 - Fix the cells with a formaldehyde-based fixation buffer.
 - Permeabilize the cell membranes using a saponin-based permeabilization buffer.
- Intracellular Staining:

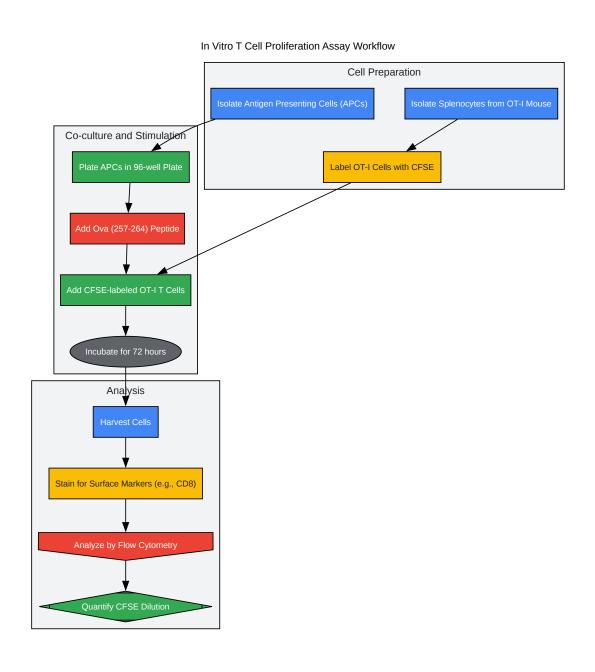


- Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) with fluorochrome-conjugated antibodies.
- Analysis:
 - Wash the cells and acquire data on a flow cytometer.
 - Analyze the data to determine the percentage of CD8+ T cells producing specific cytokines in response to the Ova peptide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro T cell proliferation assay using Ova (257-264).





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Caption: A generalized workflow for assessing T cell proliferation in response to Ova peptide.



Quantitative Data Summary

The following tables summarize typical quantitative parameters used in experiments involving **Ova peptide (257-264)**.

Table 1: In Vitro T Cell Stimulation Parameters

| Parameter | Typical Range | Notes |
|-------------------------------------|--------------------------------|------------------------------------------------------------------|
| Peptide Concentration | 0.01 - 10 μg/mL | Titration is recommended to determine the optimal concentration. |
| Cell Seeding Density (APCs) | 2 x 10^5 - 5 x 10^5 cells/well | For 96-well plates. |
| Cell Seeding Density (T Cells) | 1 x 10^5 - 2 x 10^5 cells/well | For 96-well plates. |
| Incubation Time (Proliferation) | 72 hours | For CFSE dilution assays. |
| Incubation Time (Cytokine Staining) | 6 - 12 hours | With protein transport inhibitor added for the last 4-6 hours. |

Table 2: In Vivo Cytotoxicity Assay Parameters

| Parameter | Typical Value | Notes |
|-------------------------------|---------------------------------|----------------------------------------------------|
| Peptide Pulsing Concentration | 1 - 10 μΜ | For labeling target splenocytes. |
| In Vivo Killing Time | 4 - 24 hours | The optimal time should be determined empirically. |
| Adoptively Transferred Cells | 1 x 10^7 - 2 x 10^7 total cells | Per recipient mouse. |

Conclusion

The Ovalbumin peptide (257-264), SIINFEKL, remains an indispensable reagent in cellular immunology. Its well-defined characteristics and robust reactivity with the OT-I T cell receptor provide a reliable and reproducible system for investigating the intricacies of CD8+ T cell-mediated immunity. The standardized protocols and quantitative parameters outlined in this



guide serve as a valuable resource for researchers and drug development professionals aiming to leverage this model system to advance our understanding of immune responses and develop novel immunotherapies.

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